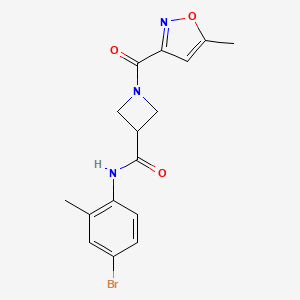

N-(4-bromo-2-methylphenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide

Description

N-(4-bromo-2-methylphenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide is a synthetic small molecule featuring a unique hybrid architecture combining an azetidine ring, a 1,2-oxazole (isoxazole) moiety, and a substituted aryl group. Key structural attributes include:

- 4-Bromo-2-methylphenyl substituent: The bromine atom introduces lipophilicity and halogen-bonding capabilities, while the methyl group may sterically modulate interactions.

This compound’s design suggests applications in medicinal chemistry, particularly targeting enzymes or receptors where rigidity and halogen interactions are critical.

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN3O3/c1-9-5-12(17)3-4-13(9)18-15(21)11-7-20(8-11)16(22)14-6-10(2)23-19-14/h3-6,11H,7-8H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIKNDLHGKXILT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=C(C=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Bromination: Introduction of a bromine atom to the phenyl ring.

Formation of the Oxazole Ring: Cyclization reactions to form the oxazole ring.

Azetidine Ring Formation: Construction of the azetidine ring through cyclization.

Amide Bond Formation: Coupling reactions to form the carboxamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs (Table 1) include heterocyclic derivatives with variations in ring systems, substituents, and functional groups, as identified in recent literature and patents .

Table 1: Structural and Functional Comparison

*Estimated values based on substituent contributions.

Key Differences and Implications

a) Heterocyclic Core Modifications

- Target vs. Thiadiazole Analogs : Replacing the 1,2-oxazole with a 1,3,4-thiadiazole (as in ) introduces sulfur, increasing polarizability and metabolic resistance but reducing aromaticity.

- Target vs. Oxadiazole Analogs : The 1,2,4-oxadiazole in lacks the methyl group of the target’s 1,2-oxazole, reducing steric bulk but enhancing electron-withdrawing effects.

b) Substituent Effects

- Bromophenyl vs.

- Carboxamide vs. Thioether Linkers : The carboxamide in the target supports hydrogen bonding, while thioether linkages (e.g., in ) may improve resistance to oxidative degradation.

Biological Activity

N-(4-bromo-2-methylphenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and enzymatic inhibition. This article explores its synthesis, biological activity, and relevant case studies.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through a combination of amide formation and cyclization reactions, often utilizing starting materials such as 4-bromo-2-methylphenyl amine and 5-methyl-1,2-oxazole derivatives.

2. Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its antimicrobial properties and enzyme inhibition.

2.1 Antimicrobial Activity

Recent studies have shown that derivatives of azetidine compounds exhibit significant antimicrobial activity against various pathogens. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 6.25 mg/mL against XDR Salmonella typhi, indicating strong antibacterial properties .

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| 5a | 50 | 100 |

| 5b | 25 | 50 |

| 5c | 12.5 | 25 |

| 5d | 6.25 | 12.5 |

This data suggests that the compound exhibits dose-dependent antimicrobial activity, with 5d being the most potent among the tested derivatives.

2.2 Enzymatic Inhibition

In addition to its antimicrobial effects, the compound has shown potential as an inhibitor of human alkaline phosphatase. The IC50 value for one of its derivatives was reported at approximately 1.469 µM . This indicates that the compound may interfere with enzyme activity at low concentrations, suggesting possible applications in conditions where alkaline phosphatase plays a role.

3.1 Study on Enzyme Kinetics

A detailed study employed the Lineweaver-Burk plot to analyze the kinetics of alkaline phosphatase inhibition by the compound's derivatives. The results indicated that 5d binds effectively within the active site of alkaline phosphatase, forming critical hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex .

3.2 Anticancer Potential

In related research involving benzoxazepine derivatives, compounds similar in structure to this compound were evaluated for anticancer properties. Some showed cytotoxic effects against solid tumor cell lines, suggesting that structural modifications could enhance therapeutic efficacy .

4. Conclusion

This compound presents promising biological activities, particularly in antimicrobial and enzymatic inhibition contexts. Further research is warranted to explore its full therapeutic potential and to optimize its structure for enhanced activity against specific pathogens or disease states.

Q & A

What are the recommended synthetic routes for N-(4-bromo-2-methylphenyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide?

Methodological Answer:

The synthesis involves condensation of azetidine-3-carboxylic acid derivatives with activated oxazole carbonyl intermediates. A validated approach for analogous bromophenyl carboxamides includes refluxing acid chlorides (e.g., 5-methyl-1,2-oxazole-3-carbonyl chloride) with amine derivatives in the presence of a catalyst (e.g., p-toluenesulfonic acid) and pyridine as a base. Post-reaction, crystallization from methanol or ethanol yields pure product .

Which analytical techniques are essential for structural characterization?

Methodological Answer:

- NMR Spectroscopy (1H/13C): Assigns proton environments and confirms amide/oxazole connectivity. For example, 1H NMR can distinguish between keto-amine and enol tautomers via NH/OH proton signals .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- X-ray Crystallography (SHELX): Resolves tautomeric forms and crystal packing. SHELXL refinement is critical for interpreting hydrogen-bonding networks and dihedral angles between aromatic rings .

How can researchers optimize purification of this compound?

Methodological Answer:

Recrystallization from methanol or ethanol effectively removes unreacted starting materials. For complex mixtures, silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate 7:3 to 1:1) achieves >95% purity. Monitor fractions via TLC (Rf ~0.3 in ethyl acetate) .

How to address discrepancies between spectroscopic and crystallographic data?

Methodological Answer:

Discrepancies often arise from tautomerism or dynamic processes. For example, crystallography may reveal a keto-amine tautomer (lactam form), while NMR in solution shows equilibrium between tautomers. Use variable-temperature NMR to detect exchange broadening and density functional theory (DFT) calculations to model tautomeric stability .

What strategies improve reaction yields during azetidine acylation?

Methodological Answer:

- Solvent Choice: Use anhydrous DMF or THF to minimize hydrolysis of the oxazole carbonyl.

- Catalyst Optimization: p-Toluenesulfonic acid (1.5 mol%) enhances reaction rates without side-product formation.

- Stoichiometry: Maintain a 1:1.1 molar ratio of acyl chloride to azetidine amine to ensure complete conversion. Monitor via HPLC (C18 column, acetonitrile/water gradient) .

How does the bromine substituent influence electronic properties and reactivity?

Methodological Answer:

The bromine atom’s electron-withdrawing effect increases electrophilicity at the amide carbonyl, accelerating nucleophilic substitutions (e.g., Suzuki couplings). Comparative studies with chloro analogs show slower kinetics (krel ~0.7), requiring adjusted equivalents of Pd catalysts. Use cyclic voltammetry to quantify electronic effects on redox potentials .

How to design experiments for identifying biological targets?

Methodological Answer:

- Molecular Docking: Screen against kinase or GPCR targets using AutoDock Vina. The oxazole moiety may mimic ATP’s adenine ring, suggesting kinase inhibition potential.

- In Vitro Assays: Use surface plasmon resonance (SPR) to measure binding affinity (KD) and fluorescence polarization for competitive displacement studies. For example, oxazole carboxamides show IC50 values <10 µM in kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.